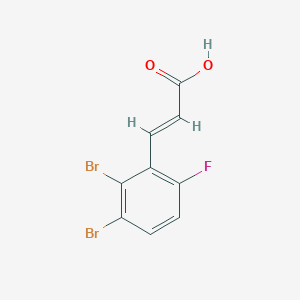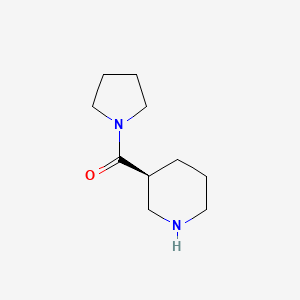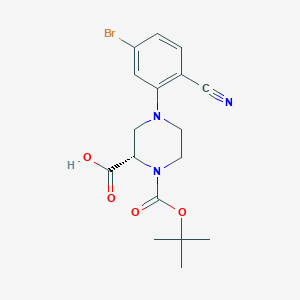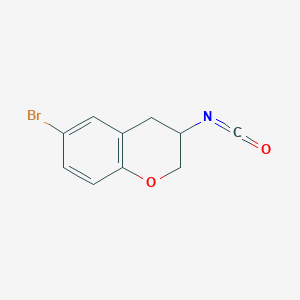![molecular formula C28H12N6 B13728178 [9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile](/img/structure/B13728178.png)
[9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of the bicarbazole family, which is characterized by the presence of two carbazole units connected at the 9-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [9,9’-Bicarbazole]-3,3’,6,6’-tetracarbonitrile typically involves the dimerization of carbazole derivatives followed by the introduction of nitrile groups. One common method includes the oxidative N–N bond formation reaction, where carbazole derivatives are dimerized to form the bicarbazole core. Subsequent reactions introduce the nitrile groups at the desired positions .
Industrial Production Methods
Industrial production methods for [9,9’-Bicarbazole]-3,3’,6,6’-tetracarbonitrile are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
[9,9’-Bicarbazole]-3,3’,6,6’-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The nitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized bicarbazole derivatives, while reduction can produce amine-functionalized bicarbazoles.
Wissenschaftliche Forschungsanwendungen
[9,9’-Bicarbazole]-3,3’,6,6’-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of [9,9’-Bicarbazole]-3,3’,6,6’-tetracarbonitrile involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in electron transfer processes, making it useful in optoelectronic applications. Its interactions with biological molecules can also be studied to understand its potential as a therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[9,9’-Bicarbazole]-3,3’,6,6’-tetracarboxylic acid: Similar structure but with carboxylic acid groups instead of nitrile groups.
3,3’,6,6’-Tetrabromo-9,9’-bicarbazole: Contains bromine atoms instead of nitrile groups.
Uniqueness
The nitrile groups provide additional sites for chemical modification, making it a versatile compound for research and industrial applications .
Eigenschaften
Molekularformel |
C28H12N6 |
|---|---|
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
9-(3,6-dicyanocarbazol-9-yl)carbazole-3,6-dicarbonitrile |
InChI |
InChI=1S/C28H12N6/c29-13-17-1-5-25-21(9-17)22-10-18(14-30)2-6-26(22)33(25)34-27-7-3-19(15-31)11-23(27)24-12-20(16-32)4-8-28(24)34/h1-12H |
InChI-Schlüssel |
RJCJDTBBCLXBEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C#N)C3=C(N2N4C5=C(C=C(C=C5)C#N)C6=C4C=CC(=C6)C#N)C=CC(=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine](/img/structure/B13728098.png)
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)valine](/img/structure/B13728105.png)

![Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13728111.png)


![4-Methyl-2-(oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B13728119.png)





![2-[6-(Cyclopropylmethoxy)-2,3-difluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13728167.png)
![3-(Cyclopropylmethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B13728171.png)
